

# "4,5-Dimethyl-4H-1,2,4-triazole-3-thiol" solubility and stability

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## Compound of Interest

Compound Name: 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

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An In-depth Technical Guide to the Solubility and Stability of **4,5-Dimethyl-4H-1,2,4-triazole-3-thiol**

## Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **4,5-Dimethyl-4H-1,2,4-triazole-3-thiol** (CAS No. 38942-50-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is critical for successful experimental design, formulation development, and synthesis protocols. This document synthesizes available data with established chemical principles to offer field-proven insights into the compound's behavior in various environments. Detailed, self-validating experimental protocols for determining solubility and assessing stability are provided, underpinned by an explanation of the causality behind key procedural steps.

## Introduction and Molecular Overview

**4,5-Dimethyl-4H-1,2,4-triazole-3-thiol** is a substituted heterocyclic compound featuring a five-membered 1,2,4-triazole ring. This core structure is a key pharmacophore found in a wide array of therapeutic agents, known to exhibit diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties[1]. The presence of a thiol (-SH) group at the 3-position and methyl groups at the 4- and 5-positions defines its specific chemical character and

reactivity. The thiol group, in particular, serves as a crucial reactive handle for synthetic modifications and is central to the compound's tautomeric nature[2]. An accurate characterization of its solubility and stability is therefore not merely academic but a prerequisite for its practical application in drug discovery and materials research.

### Key Physicochemical Properties

Property	Value	Source(s)
CAS Number	38942-50-6	[3][4][5][6]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> N <sub>3</sub> S	[4][5][6]
Molecular Weight	129.18 g/mol	[4][5]
Appearance	White to off-white solid	[5][7]
Melting Point	210 °C (recrystallized from ethanol)	[5][8]
Predicted pKa	9.80 ± 0.20	[5][8]

## Solubility Profile

The solubility of **4,5-Dimethyl-4H-1,2,4-triazole-3-thiol** is governed by its molecular structure, which contains both polar (the triazole ring, the thiol/thione group) and non-polar (two methyl groups) functionalities.

## Aqueous and Organic Solubility

Quantitative data from computational models predict a significant water solubility for this compound. Commercial suppliers also provide qualitative descriptions of its solubility.

Solvent	Solubility	Notes	Source(s)
Water	31,432 mg/L (Predicted)	High aqueous solubility is expected due to the polar triazole ring.	<a href="#">[3]</a> <a href="#">[7]</a>
Organic Solvents	Soluble	Generally soluble in common organic solvents.	<a href="#">[7]</a>
Acetone	Soluble (2.5%)	Data for the related analog 4-Methyl-4H-1,2,4-triazole-3-thiol.	<a href="#">[9]</a>
Ethanol	Soluble	Used as a recrystallization solvent, indicating good solubility at elevated temperatures.	<a href="#">[5]</a> <a href="#">[10]</a> <a href="#">[11]</a>
DMSO	Soluble	A related compound, 4-amino-5-(phenyl) 4H-1,2,4-triazole-3-thiol, shows excellent solubility in DMSO.	<a href="#">[12]</a>

## Factors Influencing Solubility

- pH:** The thiol group (-SH) has a predicted pKa of approximately 9.80[\[5\]](#)[\[8\]](#). In basic solutions (pH > 10), the thiol group will deprotonate to form the more polar thiolate anion (-S<sup>-</sup>), which is expected to significantly increase its solubility in aqueous media. Conversely, in acidic solutions, the molecule remains protonated and its solubility is primarily dictated by the polarity of the triazole ring.
- Temperature:** As with most solid compounds, the solubility of **4,5-Dimethyl-4H-1,2,4-triazole-3-thiol** in most solvents is expected to increase with temperature. This principle is utilized in its recrystallization from ethanol[\[5\]](#)[\[10\]](#)[\[11\]](#).

- Thiol-Thione Tautomerism: This compound exists as an equilibrium between the thiol and thione forms[2]. The thione tautomer (C=S), which is generally predominant in 3-mercapto-1,2,4-triazoles, possesses a larger dipole moment and may exhibit different solvation properties than the thiol form[2][13]. This equilibrium can be influenced by the solvent environment.

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